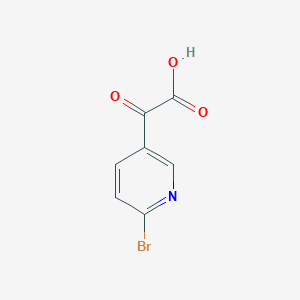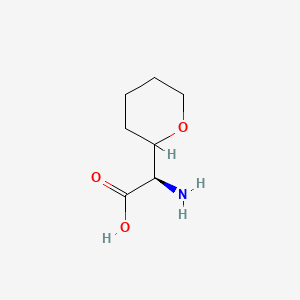
(2R)-2-amino-2-(oxan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(oxan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and an oxane ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(oxan-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with amino acids under controlled conditions. For instance, the reaction of oxane-2-carboxylic acid with ammonia or primary amines can yield the desired product. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the retention of the stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic methods, such as the use of transaminases, have been employed to convert precursor molecules into the target compound efficiently. These methods are favored for their environmental friendliness and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(oxan-2-yl)acetic acid: The enantiomer of the compound with different stereochemistry.
2-amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2R)-2-amino-2-(oxan-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(oxan-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-3-1-2-4-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
InChI-Schlüssel |
PDUNXALRJLMKMJ-PRJDIBJQSA-N |
Isomerische SMILES |
C1CCOC(C1)[C@H](C(=O)O)N |
Kanonische SMILES |
C1CCOC(C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


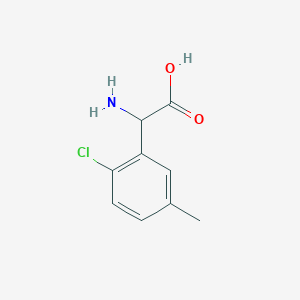
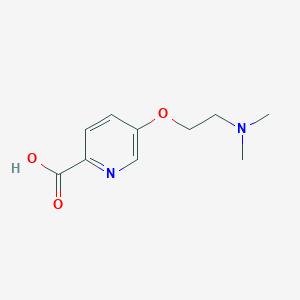
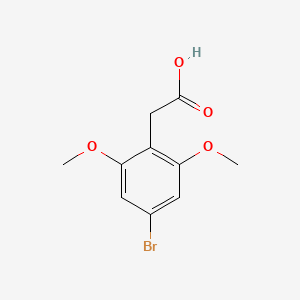
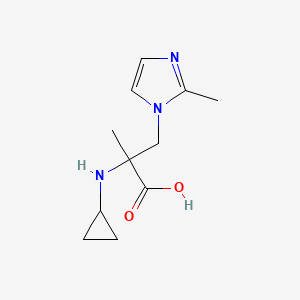
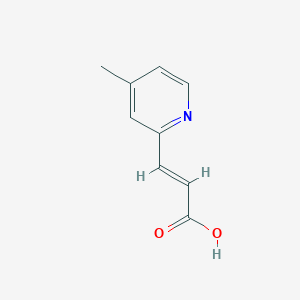
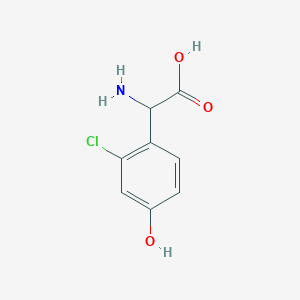
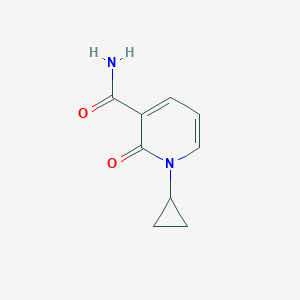
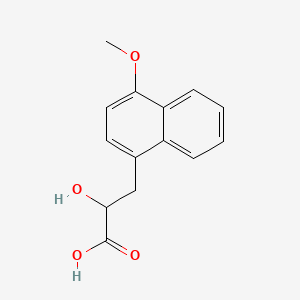
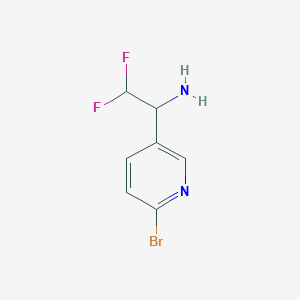
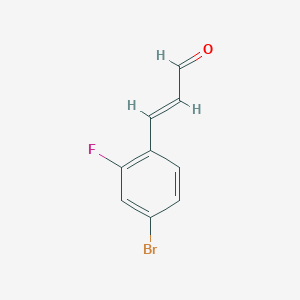
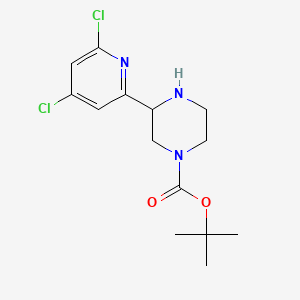

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
